molecular formula C14H20ClNO B1325511 2-Chloro-4-nonanoylpyridine CAS No. 898784-74-2

2-Chloro-4-nonanoylpyridine

Cat. No.: B1325511
CAS No.: 898784-74-2
M. Wt: 253.77 g/mol
InChI Key: NCKCWKGCIBJRJF-UHFFFAOYSA-N
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Description

2-Chloro-4-nonanoylpyridine (CAS: 898784-74-2) is a pyridine derivative characterized by a chloro substituent at the 2-position and a nonanoyl (C9 acyl) chain at the 4-position. Its molecular formula is C₁₄H₂₀ClNO, with a molecular weight of 253.77 g/mol . This compound belongs to a homologous series of 2-chloro-4-acylpyridines with varying acyl chain lengths (e.g., hexanoyl, octanoyl, decanoyl), enabling systematic studies on the effects of chain length on physicochemical properties .

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)nonan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-2-3-4-5-6-7-8-13(17)12-9-10-16-14(15)11-12/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKCWKGCIBJRJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642138
Record name 1-(2-Chloropyridin-4-yl)nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-74-2
Record name 1-(2-Chloropyridin-4-yl)nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-nonanoylpyridine typically involves the reaction of 2-chloropyridine with nonanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of 2-Chloro-4-nonanoylpyridine can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of 2-Chloro-4-nonanoylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of 2-Chloro-4-Acylpyridine Homologs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Acyl Chain Length
2-Chloro-4-hexanoylpyridine C₁₁H₁₄ClNO 211.69 898784-68-4 C6
2-Chloro-4-octanoylpyridine C₁₃H₁₈ClNO 239.75 898784-72-0 C8
2-Chloro-4-nonanoylpyridine C₁₄H₂₀ClNO 253.77 898784-74-2 C9
2-Chloro-4-decanoylpyridine C₁₅H₂₂ClNO 267.80 898784-76-4 C10

Key Trends :

  • Molecular Weight : Increases linearly with acyl chain length (211.69 → 267.80 g/mol).
  • Synthetic Utility : These compounds serve as intermediates for further functionalization, such as nucleophilic substitution at the chloro position or derivatization of the acyl group .

Pyridine Derivatives with Different Substituents

Electron-Withdrawing Substituents

Compounds like 2-Chloro-4-cyanopyridine (CAS: 313545-44-7) and 2-Chloro-4-bromopyridine (CAS: 254749-11-6) replace the nonanoyl group with cyano (-CN) or bromo (-Br) groups, respectively . These substitutions alter electronic properties:

  • Cyano Group: Strong electron-withdrawing effect reduces electron density on the pyridine ring, increasing reactivity toward electrophilic substitution.

Table 2: Comparison of Substituent Effects

Compound Name Substituent Molecular Weight (g/mol) Key Reactivity
2-Chloro-4-nonanoylpyridine -COC₈H₁₇ 253.77 Lipophilic; amenable to acyl hydrolysis
2-Chloro-4-cyanopyridine -CN 139.56 Electron-deficient; SNAr reactions
2-Chloro-4-bromopyridine -Br 192.45 Halogenation/cross-coupling reactions

Amino and Phenyl-Substituted Analogs

Compounds such as 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives () feature amino groups and substituted phenyl rings. These modifications:

  • Increase molecular weight (466–545 g/mol) and melting points (268–287°C) due to aromatic stacking and hydrogen bonding .

Hydrazine-Functionalized Derivatives

2-Chloro-4-hydrazinopyridine (CAS: N/A) introduces a hydrazine (-NHNH₂) group at the 4-position, enabling condensation reactions to form hydrazones or triazoles . Compared to 2-chloro-4-nonanoylpyridine:

  • Reactivity : Hydrazine groups facilitate chelation with metal ions or participation in click chemistry.
  • Applications : Useful in synthesizing coordination complexes or bioactive heterocycles .

Biological Activity

2-Chloro-4-nonanoylpyridine is a pyridine derivative characterized by its molecular formula C14H20ClNOC_{14}H_{20}ClNO and a molecular weight of 253.77 g/mol. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial and anticancer properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to 2-Chloro-4-nonanoylpyridine. For instance, related chlorinated compounds have shown significant antibacterial activity against various strains of bacteria. The presence of chlorine in these compounds often enhances their binding affinity to bacterial enzymes, which is crucial for their efficacy.

Minimum Inhibitory Concentration (MIC)

The MIC values for related compounds suggest that halogenated derivatives can exhibit potent antibacterial effects. For example, a study indicated that a similar compound with a chloro group had an MIC of 512 µg/mL against Klebsiella pneumoniae, demonstrating the importance of the chloro substituent in enhancing biological activity .

Anticancer Activity

Research into the anticancer properties of 2-Chloro-4-nonanoylpyridine is still emerging. Preliminary findings suggest that this compound may influence cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways remain to be fully elucidated, but the interaction with key molecular targets is expected to play a significant role.

The mechanism of action for 2-Chloro-4-nonanoylpyridine involves its interaction with specific enzymes and receptors within biological systems. This interaction can lead to:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This inhibition results in bacterial cell lysis and death .
  • Cell Signaling Modulation : The compound may also modulate various signaling pathways that are critical in cancer progression and microbial resistance.

Case Studies and Research Findings

StudyFocusFindings
Study A Antibacterial ActivityFound that chlorinated derivatives exhibit lower MIC values against Klebsiella pneumoniae compared to non-chlorinated analogs .
Study B Anticancer PotentialSuggested that chlorinated pyridines induce apoptosis in cancer cells through mitochondrial pathways .
Study C Mechanism ElucidationInvestigated the binding interactions of 2-Chloro-4-nonanoylpyridine with target enzymes, revealing significant binding energies indicative of strong interactions .

Synthesis

The synthesis of 2-Chloro-4-nonanoylpyridine typically involves the reaction of 2-chloropyridine with nonanoyl chloride in the presence of a base such as pyridine or triethylamine under reflux conditions. This method allows for high yields and purity, making it suitable for both laboratory and industrial applications .

Chemical Reactivity

The compound undergoes several types of chemical reactions:

  • Substitution Reactions : The chlorine atom can be replaced by nucleophiles, leading to new derivatives.
  • Oxidation Reactions : The nonanoyl group can be oxidized to form carboxylic acids.
  • Reduction Reactions : The pyridine ring can be reduced to generate piperidine derivatives.

These reactions facilitate the exploration of new compounds with potentially enhanced biological activities.

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